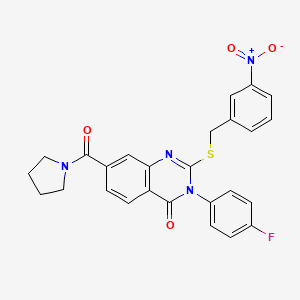

3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one

Description

This quinazolin-4(3H)-one derivative features a structurally complex scaffold with three key substituents:

- Position 3: A 4-fluorophenyl group, which may enhance lipophilicity and influence target binding via halogen interactions.

- Position 7: A pyrrolidine-1-carbonyl group, likely improving solubility and serving as a hydrogen-bond acceptor.

Quinazolinones are recognized for diverse bioactivities, including antiviral and anticancer properties .

Properties

IUPAC Name |

3-(4-fluorophenyl)-2-[(3-nitrophenyl)methylsulfanyl]-7-(pyrrolidine-1-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O4S/c27-19-7-9-20(10-8-19)30-25(33)22-11-6-18(24(32)29-12-1-2-13-29)15-23(22)28-26(30)36-16-17-4-3-5-21(14-17)31(34)35/h3-11,14-15H,1-2,12-13,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBHTMJJRKEADH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H18FN3O3S

- Molecular Weight : 375.43 g/mol

The compound features a quinazolinone core with various substituents that contribute to its biological activity.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain quinazolinone derivatives can inhibit the growth of prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells in a dose-dependent manner, with IC50 values ranging from 10 to 12 μM .

| Cell Line | IC50 (μM) |

|---|---|

| PC3 | 10 |

| MCF-7 | 10 |

| HT-29 | 12 |

The mechanism by which quinazolinones exert their anticancer effects often involves the inhibition of specific enzymes or pathways related to cell proliferation and survival. For example, some studies suggest that these compounds can inhibit nitric oxide synthases and affect signaling pathways involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, quinazolinones have demonstrated antimicrobial activity. Compounds within this class have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing moderate to strong inhibitory effects .

Study on Quinazolinone Derivatives

A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences evaluated several quinazolinone derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria. The compound's structure was confirmed using modern analytical techniques such as NMR and mass spectrometry .

Evaluation Against Ulcerative Colitis

Another investigation focused on the synthesis and biological evaluation of quinazolinone Schiff's bases for potential use in treating ulcerative colitis. The study highlighted the anti-inflammatory properties of these compounds, suggesting that they could be beneficial in managing inflammatory bowel diseases .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead candidate for developing new pharmaceuticals. Its structural features make it suitable for targeting specific enzymes or receptors involved in various diseases. Preliminary studies suggest it may possess:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against bacteria and fungi, indicating potential for treating infections.

- Anticancer Properties : Quinazoline derivatives are known for their ability to inhibit tumor growth by interfering with cell signaling pathways.

Biological Studies

Research has focused on understanding the mechanisms of action of this compound, particularly its interaction with biological macromolecules. Studies have indicated:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation or bacterial resistance mechanisms.

- Biochemical Probes : It can be utilized in studies to elucidate biochemical pathways due to its ability to modulate protein functions.

Material Science

The unique electronic properties of quinazoline derivatives make them suitable for developing novel materials:

- Organic Electronics : Potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their semiconducting properties.

- Sensors : The compound's ability to undergo redox reactions can be harnessed in sensor technology for detecting environmental pollutants or biological markers.

Case Studies and Research Findings

Chemical Reactions Analysis

Thioether Group (C–S–C)

-

Oxidation : The thioether is susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxide (R–SO–R) or sulfone (R–SO₂–R).

-

Nucleophilic Displacement : Under strong basic conditions (e.g., NaH), the benzylthio group may be displaced by other nucleophiles (e.g., thiols or amines).

Nitro Group (Ar–NO₂)

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-(3-aminobenzylthio)quinazolinone .

-

Electrophilic Substitution : The nitro group directs further electrophilic substitution (e.g., nitration) at the meta position .

Pyrrolidine-1-carbonyl

-

Hydrolysis : Under acidic or basic conditions, the amide bond hydrolyzes to a carboxylic acid. For example, refluxing with HCl/EtOH yields 7-carboxyquinazolinone .

-

Transamidation : Reacts with primary amines (e.g., methylamine) in the presence of TiCl₄ to form new amide derivatives .

Table 2: Functional Group Reactivity

Stability and Degradation Pathways

-

Photodegradation : The nitro group renders the compound light-sensitive, leading to partial decomposition under UV light (λ = 254 nm) .

-

Thermal Stability : Stable up to 200°C (TGA data), but prolonged heating in DMSO induces decomposition of the thioether linkage .

Biological Relevance and Modifications

Comparison with Similar Compounds

Table 1: Substituent Profiles and Bioactivities of Selected Quinazolinones

Key Observations :

- Position 2 Modifications: The target compound’s 3-nitrobenzylthio group contrasts with the Schiff base in Compound 3t.

- Position 7 Functionalization : The pyrrolidine-1-carbonyl group in the target compound may improve pharmacokinetic properties compared to unmodified derivatives like Compound 3t.

Antiviral Activity

- Compound 3t: Exhibits 73% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL, attributed to the quinazolinone core and Schiff base moiety .

- Target Compound : While untested against TMV, the 3-nitrobenzylthio group’s electron-withdrawing nature could enhance interactions with viral proteases or polymerases.

Anticancer Potential

- Assay Relevance: The microculture tetrazolium (MTT) assay described in is a standard for evaluating cytotoxicity in human tumor cell lines. While the target compound’s anticancer activity is uncharacterized, structurally similar quinazolinones often target kinases (e.g., EGFR) or DNA repair pathways.

- Substituent Impact : The 4-fluorophenyl group may enhance tumor selectivity via hydrophobic interactions, while the pyrrolidine-1-carbonyl group could modulate cellular uptake.

Physicochemical and Electronic Properties

- Fluorine Contribution: The 4-fluorophenyl group’s electronegativity may alter binding affinity in target pockets compared to non-halogenated aryl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(4-fluorophenyl)-2-((3-nitrobenzyl)thio)-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis is typical for quinazolinone derivatives. Start with the quinazolinone core (e.g., via cyclization of anthranilic acid derivatives), followed by substitution at position 2 with a thioether group (e.g., using 3-nitrobenzyl thiol under basic conditions). Introduce the pyrrolidine-1-carbonyl moiety at position 7 via nucleophilic acyl substitution or coupling reactions (e.g., using EDCI/HOBt in DMF). Optimize yields by controlling temperature (80–120°C), using catalysts like Pd(OAc)₂ for cross-coupling steps, and employing microwave-assisted synthesis to reduce reaction times .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate intermediates and final products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- Purity : HPLC (≥95% purity, C18 column, UV detection at 254 nm) .

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.8 ppm; pyrrolidine carbonyl at δ 165–170 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 521.12; observed ±0.001 Da) .

- X-ray Crystallography : For unambiguous confirmation of stereochemistry (if crystals are obtainable) .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : Test in DMSO (≥10 mM stock solutions), ethanol, or acetonitrile. Avoid aqueous buffers due to low polarity .

- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Store at –20°C in inert atmosphere (argon) to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How do structural modifications (e.g., nitrobenzyl vs. fluorobenzyl groups) impact biological activity?

- Structure-Activity Relationship (SAR) :

- The 3-nitrobenzyl thioether enhances electron-withdrawing effects, potentially increasing binding to targets like kinase enzymes. Compare with analogs (e.g., 4-fluorobenzyl thioether) via enzymatic assays (IC₅₀ measurements) .

- The pyrrolidine-1-carbonyl group improves membrane permeability; replace with morpholine or piperidine derivatives to assess pharmacokinetic differences .

Q. What are the potential biological targets of this compound, and how can binding mechanisms be validated?

- Target Hypotheses : Quinazolinones often target kinases, proteases, or DNA repair enzymes. Screen against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence-based assays .

- Mechanistic Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values).

- Cellular Assays : Assess downstream effects (e.g., apoptosis via Annexin V staining; cell cycle arrest via flow cytometry) .

Q. How can researchers resolve contradictions in reported activity data for similar quinazolinone derivatives?

- Case Study : If Compound A shows anti-cancer activity in one study but not another:

Replicate Experiments : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-231) and assay conditions (e.g., 48h vs. 72h incubation) .

Analyze Metabolites : Use LC-MS to identify degradation products or active metabolites .

Control for Batch Variability : Compare synthetic batches via NMR/HPLC to rule out purity issues .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during the introduction of the thioether group?

- Challenge : Thioether formation may compete with oxidation to sulfoxide/sulfone.

- Solutions :

- Use inert atmosphere (N₂/Ar) and reducing agents (e.g., TCEP) to prevent oxidation .

- Monitor reaction progress via TLC (Rf = 0.4 in hexane/EtOAc 3:1) and quench promptly .

Q. How can researchers optimize computational models for predicting this compound’s ADMET properties?

- Tools : Use SwissADME or ADMETLab 2.0 to predict:

- Absorption : High Caco-2 permeability (logP ≈ 3.5).

- Metabolism : CYP3A4-mediated oxidation (validate with liver microsome assays) .

- Validation : Compare in silico predictions with in vitro data (e.g., hepatic clearance in rat hepatocytes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.